molecular formula C23H16N4 B11519483 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B11519483
M. Wt: 348.4 g/mol
InChI Key: CGLIDRNLWKCDLU-UHFFFAOYSA-N
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Description

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo-triazines. These compounds are known for their unique structural features and diverse biological activities. The presence of both imidazole and triazine rings in the structure imparts significant stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-triphenyl-1,3,5-triazine with suitable imidazole derivatives under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and metal-catalyzed reactions are often employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific arrangement of phenyl groups and the combination of imidazole and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C23H16N4/c1-4-10-17(11-5-1)20-16-27-23(24-20)25-21(18-12-6-2-7-13-18)22(26-27)19-14-8-3-9-15-19/h1-16H

InChI Key

CGLIDRNLWKCDLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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